2-Chloro-4-(tributylstannyl)pyrimidine
Overview
Description
2-Chloro-4-(tributylstannyl)pyrimidine is a chemical compound with the empirical formula C16H29ClN2Sn . It’s an organotin compound and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 403.58 . The SMILES string representation isCCCCSn(CCCC)c1ccnc(Cl)n1
, which provides a way to visualize its molecular structure.
Scientific Research Applications
Synthesis and Optical Properties
2-Chloro-4-(tributylstannyl)pyrimidine is used in the synthesis of various organic compounds. For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were synthesized using a reaction involving this compound. These compounds demonstrate interesting optical absorption and emission properties, making them useful for studies in solvatochromism and as potential pH sensors (Hadad et al., 2011).
Antiallergic Potential
Research has indicated that derivatives of this compound, such as 4-chloro-2-(4-pyridinyl)pyrimidines treated with alkylamines, show potential antiallergic activity. This was demonstrated in studies using the rat passive cutaneous anaphylaxis screen (Lesher, Singh, & Mielens, 1982).
Intermediate in Anticancer Drugs
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, the compound 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, synthesized from 2,4,6-trichloropyrimidine, is a notable example of such an intermediate (Kou & Yang, 2022).
Electrochemical Studies
Substituted pyrimidines, including this compound, have been studied for their electrochemical reduction properties. These studies provide insights into the electrochemical behaviors of these compounds, which can be crucial for various applications in chemistry (O'Reilly & Elving, 1977).
Synthesis of Multifunctional Pyrimidine Derivatives
This compound is used in the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives. These derivatives have potential applications in various scientific fields due to their unique properties (Arora et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Organotin compounds like this are often used in stille coupling reactions .
Mode of Action
As an organotin compound, it is likely to participate in Stille coupling reactions, which are used to form carbon-carbon bonds .
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical processes, including the synthesis of complex organic molecules .
Result of Action
As a reagent in Stille coupling reactions, it would contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Like other organotin compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of other reagents .
Properties
IUPAC Name |
tributyl-(2-chloropyrimidin-4-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIFHOTRLEMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676684 | |
Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-25-5 | |
Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 446286-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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